molecular formula C8H15NS3 B13321940 N-((1,4-Dithian-2-yl)methyl)thietan-3-amine

N-((1,4-Dithian-2-yl)methyl)thietan-3-amine

Cat. No.: B13321940
M. Wt: 221.4 g/mol
InChI Key: LGXUXYARWUEUKD-UHFFFAOYSA-N
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Description

N-((1,4-Dithian-2-yl)methyl)thietan-3-amine is an organic compound that features both dithiane and thietane rings. These sulfur-containing heterocycles are known for their unique chemical properties and reactivity, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,4-Dithian-2-yl)methyl)thietan-3-amine typically involves the reaction of 1,4-dithiane with thietan-3-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the formation of the desired product. Detailed synthetic routes can be found in specialized organic chemistry literature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve high yields and purity. The exact methods would depend on the specific requirements of the application and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions

N-((1,4-Dithian-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler hydrocarbons .

Scientific Research Applications

N-((1,4-Dithian-2-yl)methyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1,4-Dithian-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets through its sulfur-containing rings. These interactions can disrupt or enhance the function of enzymes and proteins, leading to various biological effects. The exact pathways depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,4-Dithian-2-yl)methyl)thietan-3-amine is unique due to the combination of dithiane and thietane rings in a single molecule. This dual-ring structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H15NS3

Molecular Weight

221.4 g/mol

IUPAC Name

N-(1,4-dithian-2-ylmethyl)thietan-3-amine

InChI

InChI=1S/C8H15NS3/c1-2-12-8(6-10-1)3-9-7-4-11-5-7/h7-9H,1-6H2

InChI Key

LGXUXYARWUEUKD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CS1)CNC2CSC2

Origin of Product

United States

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